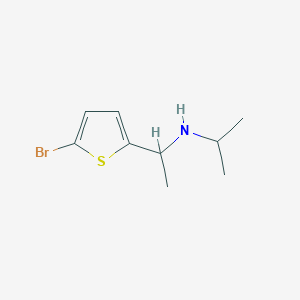

n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine

CAS No.:

Cat. No.: VC17504589

Molecular Formula: C9H14BrNS

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14BrNS |

|---|---|

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine |

| Standard InChI | InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3 |

| Standard InChI Key | HXWPULHDBFSHNP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(C)C1=CC=C(S1)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine . Its molecular formula, , reflects the presence of a bromothiophene moiety () linked to an ethyl-isopropylamine group () . The bromine atom occupies the 5-position on the thiophene ring, while the amine group is attached to the 2-position via an ethyl bridge.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)NC(C)C1=CC=C(S1)Br | |

| InChIKey | HXWPULHDBFSHNP-UHFFFAOYSA-N | |

| XLogP3 (log P) | 3.2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 3 |

The compound’s lipophilicity () suggests moderate membrane permeability, a trait relevant for drug design . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the integrity of the bromothiophene ring and amine functionality.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine typically proceeds via bromination and alkylation steps:

-

Bromination of Thiophene: Thiophene undergoes electrophilic substitution at the 5-position using brominating agents like (N-bromosuccinimide) .

-

Ethylation and Amination: The brominated thiophene is reacted with ethylamine derivatives under inert conditions to introduce the isopropylamine group.

Reactions are conducted in anhydrous solvents (e.g., tetrahydrofuran) at controlled temperatures (0–25°C) to minimize side products.

Chemical Reactivity

The bromine atom’s electron-withdrawing effect stabilizes carbocations during electrophilic attacks, enabling functionalization at the thiophene ring’s 3- and 4-positions . The secondary amine group participates in:

-

Schiff Base Formation: Reacting with carbonyl compounds to form imines.

-

Salt Formation: Protonation in acidic media to generate ammonium salts.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but miscible with organic solvents like dichloromethane and ethanol . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Computational Predictions

Density Functional Theory (DFT) calculations predict a planar thiophene ring with slight distortion due to steric effects from the ethyl-isopropylamine side chain . The HOMO-LUMO gap () suggests moderate electronic delocalization .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for:

-

Antipsychotic Agents: Analogues with dopamine receptor affinity.

-

Anticancer Drugs: Bromothiophene-containing kinase inhibitors .

Materials Science

Its conjugated thiophene system enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume